6-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide
Overview
Description
6-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C22H20BrN5O and its molecular weight is 450.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.08512 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
ATM Kinase Inhibition
A series of 3-quinoline carboxamides, including compounds structurally related to 6-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide, have been identified as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors demonstrate efficacy in disease-relevant models and have suitable overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties for oral administration, making them valuable tools for probing ATM inhibition in vivo (S. Degorce et al., 2016).
Cytotoxic Activity
Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a core structural similarity with this compound, has revealed potent cytotoxic properties against various cancer cell lines. Some of these compounds have demonstrated IC50 values less than 10 nM and showed curative effects against colon 38 tumors in mice at low doses, highlighting their potential as cancer therapeutics (L. Deady et al., 2003).
Antibacterial Activity
A series of 1-substituted quinolinecarboxylic acids, with structural motifs related to this compound, were synthesized and evaluated for their antibacterial activity and DNA-gyrase inhibition. These compounds have shown significant correlations between DNA gyrase inhibition and antibacterial potency, with some derivatives demonstrating outstanding broad-spectrum activity both in vitro and in vivo (J. Domagala et al., 1988).
Anticancer and Anti-Inflammatory Activity
Novel pyrazolopyrimidines derivatives, structurally related to this compound, were synthesized and showed significant cytotoxic and 5-lipoxygenase inhibition activities. These compounds have been screened for their cytotoxic effects on HCT-116 and MCF-7 cancer cell lines, as well as their anti-inflammatory potential, indicating their therapeutic potential in both cancer and inflammation (A. Rahmouni et al., 2016).
Photocatalytic and Magnetic Properties
Research into quinoline–imidazole–monoamide ligands has led to the synthesis of octamolybdate complexes with interesting photocatalytic and magnetic properties. These complexes, which are conceptually related to the core structure of this compound, exhibit enhanced electrocatalytic activities and potential application in the degradation of organic pollutants (Lei Li et al., 2020).
Properties
IUPAC Name |
6-bromo-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-pyridin-3-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN5O/c1-3-28-13-16(14(2)27-28)12-25-22(29)19-10-21(15-5-4-8-24-11-15)26-20-7-6-17(23)9-18(19)20/h4-11,13H,3,12H2,1-2H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLCQZGBOCIAIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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